Sources for further reading on organic synthesis principles:
The combination of a ketone group and hydroxyl groups can be a pharmacophore (a structural feature required for biological activity) in some drugs. Research efforts might explore if 2-Bromo-2',4'-dihydroxyacetophenone possesses any biological activity or if it can be modified to target specific diseases [2].
Sources for further reading on medicinal chemistry principles:
An Introduction to Medicinal Chemistry by Alex G. Schultz, Abraham I. Goldberg & Patrick Y. Lum:
The presence of aromatic rings and functional groups suggests 2-Bromo-2',4'-dihydroxyacetophenone might have properties suitable for incorporation into polymers or other materials. Research could explore its potential use as a building block in the design of functional materials [3].
2-Bromo-2',4'-dihydroxyacetophenone is an organic compound with the molecular formula C₈H₇BrO₃ and a CAS number of 2491-39-6. It is characterized by the presence of a bromine atom and two hydroxyl groups attached to an acetophenone structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups, which may enhance biological activity and reactivity in various chemical processes .
The chemical behavior of 2-Bromo-2',4'-dihydroxyacetophenone can be inferred from its structure, which suggests several possible reactions:
Synthesis methods for 2-Bromo-2',4'-dihydroxyacetophenone typically involve bromination of acetophenone derivatives. Common approaches include:
2-Bromo-2',4'-dihydroxyacetophenone serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it suitable for:
Several compounds share structural similarities with 2-Bromo-2',4'-dihydroxyacetophenone, each exhibiting unique properties:
Compound Name | Structural Features | Notable Properties |
---|---|---|
2-Bromoacetophenone | Bromine at position 2 | Used as an intermediate in organic synthesis |
4-Hydroxyacetophenone | Hydroxyl group at position 4 | Exhibits anti-inflammatory properties |
3-Bromo-4-hydroxyacetophenone | Bromine at position 3, hydroxyl at 4 | Potential antibacterial activity |
2-Hydroxyacetophenone | Hydroxyl group at position 2 | Known for antioxidant properties |
The uniqueness of 2-Bromo-2',4'-dihydroxyacetophenone lies in its combination of both bromine and hydroxyl substituents on the aromatic ring, which may confer distinct reactivity and biological activity compared to its analogs .
Corrosive;Irritant